![molecular formula C23H22N2O5S B5572734 methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5572734.png)
methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves complex reactions, including condensation processes, to achieve the desired chemical structure. For example, compounds like methyl (2E)-2-{[N-(2-formylphenyl)-4-methyl benzene sulfonamido] methyl}-3-(naphthalen-1-yl) prop-2-enoate have been synthesized through meticulous processes that involve reactions indicative of the complexity and specificity required in creating such molecules (Vetrivelan, 2019).
Molecular Structure Analysis
The molecular structure of these compounds is often elucidated using X-ray crystallography, showcasing their complex arrangements and confirming their synthesized forms. This method has revealed detailed structural information, such as the arrangement of methoxycarbonyl groups and their conformation within the molecule, providing insights into the molecular geometry and electron distribution (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, underpinning their reactivity and potential applications. Their interactions can be observed through studies like the spectral, electronic structure, and biological activities analyses, offering a view into their reactive nature and stability under different conditions (Vetrivelan, 2019).
Scientific Research Applications
1. Applications in Organic Chemistry and Synthesis
Methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate is involved in the synthesis of various organic compounds. For example, it plays a role in the cyclization process to form specific anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting its significance in the preparation of complex organic molecules (Ukrainets et al., 2014).
2. Role in Antioxidant Activity Studies
This compound has been utilized in studies to evaluate antioxidant activities. For instance, derivatives of gallic hydrazide, which incorporate methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate, have been synthesized and assessed for their antioxidant properties using various methods, demonstrating its application in medicinal chemistry research (Dighade & Parikh, 2017).
3. Liquid Crystal Research
The compound is instrumental in the development of liquid crystals. Research involving Schiff base ester liquid crystals, where this compound is a key component, focuses on their mesophase formation and stability. These studies are crucial for advancing liquid crystal technology, which has wide-ranging applications in displays and other optical devices (Ahmed et al., 2019).
4. Biological and Antibacterial Activity Research
Methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate derivatives have been synthesized and tested for their biological activities. Studies have shown that these compounds exhibit moderate to significant antibacterial activity against various bacterial strains, indicating their potential in the development of new antibacterial agents (Chohan & Shad, 2011).
5. Anion Sensing Applications
In the field of chemical sensing, derivatives of this compound have been used to create novel anion sensors. These sensors demonstrate unique spectroscopic and colorimetric properties, especially for fluoride sensing, showcasing the compound's utility in developing new sensing technologies (Ma et al., 2013).
properties
IUPAC Name |
methyl 4-[[2-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-17-7-13-21(14-8-17)31(27,28)25-24-15-20-5-3-4-6-22(20)30-16-18-9-11-19(12-10-18)23(26)29-2/h3-15,25H,16H2,1-2H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRIMCNUPOCOQM-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(2-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.